molecular formula C19H20N2S B12788165 6,9a-Diphenyl-1,2,3,4,9,9a-hexahydropyrimido(2,1-c)(1,4)thiazine CAS No. 71764-42-6

6,9a-Diphenyl-1,2,3,4,9,9a-hexahydropyrimido(2,1-c)(1,4)thiazine

Cat. No.: B12788165
CAS No.: 71764-42-6
M. Wt: 308.4 g/mol
InChI Key: IGONTONQFGWDBU-UHFFFAOYSA-N
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Description

6,9a-Diphenyl-1,2,3,4,9,9a-hexahydropyrimido(2,1-c)(1,4)thiazine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring fused with a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9a-Diphenyl-1,2,3,4,9,9a-hexahydropyrimido(2,1-c)(1,4)thiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrimidine derivative with a thiazine precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,9a-Diphenyl-1,2,3,4,9,9a-hexahydropyrimido(2,1-c)(1,4)thiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

6,9a-Diphenyl-1,2,3,4,9,9a-hexahydropyrimido(2,1-c)(1,4)thiazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6,9a-Diphenyl-1,2,3,4,9,9a-hexahydropyrimido(2,1-c)(1,4)thiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
  • 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride

Uniqueness

6,9a-Diphenyl-1,2,3,4,9,9a-hexahydropyrimido(2,1-c)(1,4)thiazine is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

71764-42-6

Molecular Formula

C19H20N2S

Molecular Weight

308.4 g/mol

IUPAC Name

6,9a-diphenyl-2,3,4,9-tetrahydro-1H-pyrimido[2,1-c][1,4]thiazine

InChI

InChI=1S/C19H20N2S/c1-3-8-16(9-4-1)18-14-22-15-19(17-10-5-2-6-11-17)20-12-7-13-21(18)19/h1-6,8-11,14,20H,7,12-13,15H2

InChI Key

IGONTONQFGWDBU-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CSC=C(N2C1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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